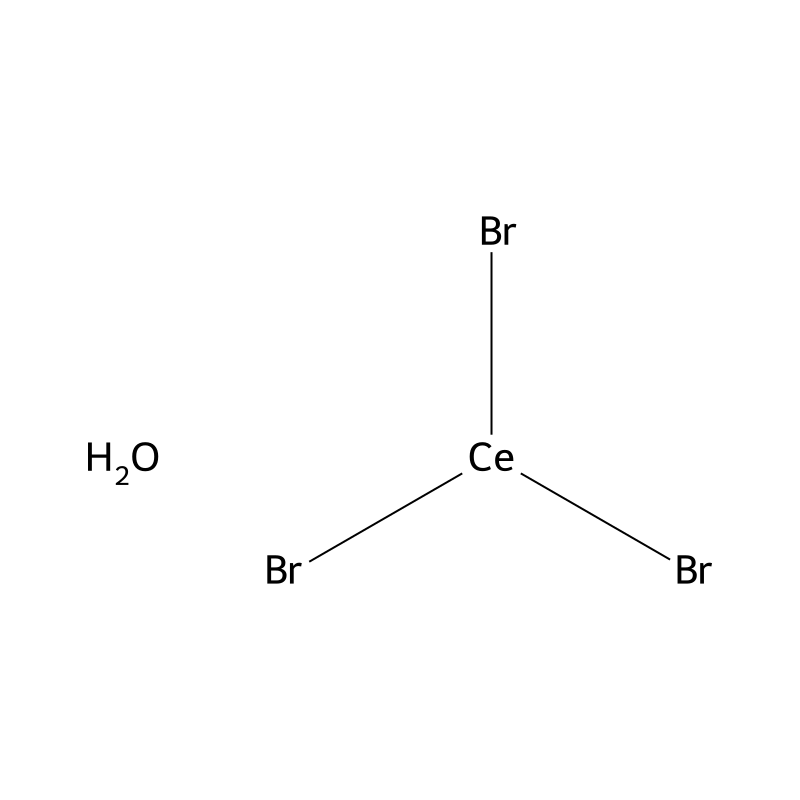

Cerium(III) bromide hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cerium(III) bromide hydrate (CeBr3•xH2O) is a specific compound of cerium, a rare earth element, with bromine and water molecules. The (99.9%-Ce) (REO) notation indicates a high degree of purity, with 99.9% of the cerium content being cerium-140 (Ce-140) isotope (). This specific form, the hydrate, contains water molecules bonded to the cerium bromide structure.

Here are some potential areas of scientific research involving cerium(III) bromide hydrate:

Solid State Chemistry

Cerium(III) bromide can be used as a starting material for the synthesis of novel materials with interesting physical properties. For instance, research has explored its use in creating new scintillator materials for radiation detection applications due to its potential for efficient light emission ().

Lanthanide Chemistry

Cerium is a lanthanide element, and cerium(III) bromide hydrate can be a valuable tool in studying the unique chemical properties of lanthanides. Research has investigated its role in understanding the electronic structure and bonding behavior of cerium(III) in different chemical environments ().

Material Science

Cerium(III) bromide hydrate may find applications in developing new functional materials. Studies have explored its potential use in solid electrolytes for fuel cell applications due to its ionic conductivity properties ().

Cerium(III) bromide hydrate is a chemical compound with the formula , where typically equals 6, indicating the presence of six water molecules in its crystalline structure. This compound appears as a white crystalline solid and has a molecular weight of approximately 379.83 g/mol. It has notable thermal stability, with a melting point of around 722 °C and a boiling point of 1,457 °C . As a rare earth halide, it is soluble in water and exhibits unique properties that make it valuable in various applications, particularly in the fields of medical imaging and nuclear detection.

- Dissolution Reaction: When dissolved in water, it dissociates into cerium ions and bromide ions:

- Complex Formation: Cerium(III) ions can form complexes with various ligands, such as phosphates or citrates, which can be utilized in various chemical syntheses.

- Redox Reactions: Cerium(III) can be oxidized to cerium(IV) bromide under appropriate conditions:

These reactions highlight its role as both a reducing agent and a precursor for other cerium compounds.

Cerium(III) bromide hydrate can be synthesized through several methods:

- Direct Combination: Reacting cerium(III) oxide or hydroxide with hydrobromic acid:

- Precipitation Method: Mixing solutions of cerium salts with bromide salts under controlled conditions to precipitate cerium(III) bromide, followed by hydration.

- Hydrothermal Synthesis: Utilizing high-temperature and high-pressure conditions to facilitate the formation of the hydrate from cerium salts.

These methods allow for the production of high-purity cerium(III) bromide hydrate suitable for various applications.

Uniqueness of Cerium(III) Bromide Hydrate:

- Higher sensitivity to gamma radiation compared to some other rare earth halides.

- Specific applications in nuclear detection due to its scintillation properties.

Interaction studies involving cerium(III) bromide hydrate primarily focus on its interactions with biological systems and other chemical compounds. Its ability to form complexes can influence its reactivity and stability in different environments. Additionally, studies on its interactions with ligands provide insights into its potential therapeutic applications, particularly regarding its antioxidant properties .